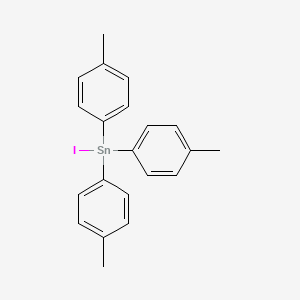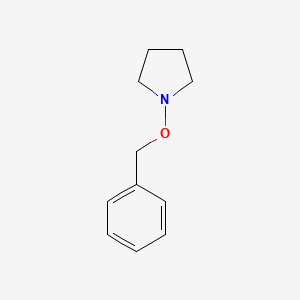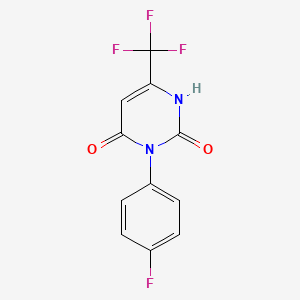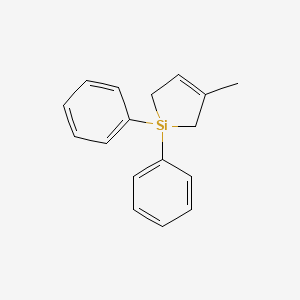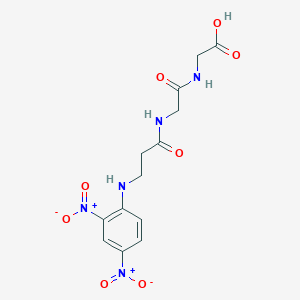
Dinitrophenyl-beta-alanyl-glycyl-glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dinitrophenyl-beta-alanyl-glycyl-glycine is a tripeptide compound with the molecular formula C13H15N5O8 It is characterized by the presence of a dinitrophenyl group attached to the nitrogen of the glycyl residue
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dinitrophenyl-beta-alanyl-glycyl-glycine typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino groups to prevent unwanted side reactions. The dinitrophenyl group is introduced through a reaction with dinitrofluorobenzene. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the coupling reactions, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling steps.
Analyse Chemischer Reaktionen
Types of Reactions
Dinitrophenyl-beta-alanyl-glycyl-glycine can undergo various chemical reactions, including:
Oxidation: The dinitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro groups in the dinitrophenyl moiety can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in basic conditions.
Major Products Formed
Oxidation: Formation of dinitrophenyl derivatives with higher oxidation states.
Reduction: Formation of amino derivatives of the original compound.
Substitution: Formation of substituted dinitrophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Dinitrophenyl-beta-alanyl-glycyl-glycine has several applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of amino acids and peptides.
Biology: Employed in studies involving protein structure and function due to its ability to form stable complexes with proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the synthesis of specialized peptides and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of dinitrophenyl-beta-alanyl-glycyl-glycine involves its interaction with specific molecular targets. The dinitrophenyl group can form covalent bonds with nucleophilic residues in proteins, leading to the formation of stable complexes. This interaction can affect the protein’s structure and function, making it useful in various biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dinitrophenyl-beta-alanyl-glycyl-glycine
- Dinitrophenyl-beta-alanyl-glycyl-lysine
- Dinitrophenyl-beta-alanyl-glycyl-alanine
Uniqueness
This compound is unique due to its specific sequence of amino acids and the presence of the dinitrophenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
39555-56-1 |
|---|---|
Molekularformel |
C13H15N5O8 |
Molekulargewicht |
369.29 g/mol |
IUPAC-Name |
2-[[2-[3-(2,4-dinitroanilino)propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H15N5O8/c19-11(15-6-12(20)16-7-13(21)22)3-4-14-9-2-1-8(17(23)24)5-10(9)18(25)26/h1-2,5,14H,3-4,6-7H2,(H,15,19)(H,16,20)(H,21,22) |
InChI-Schlüssel |
CPJBFJHFOFDTMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCC(=O)NCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


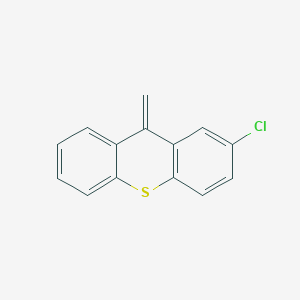


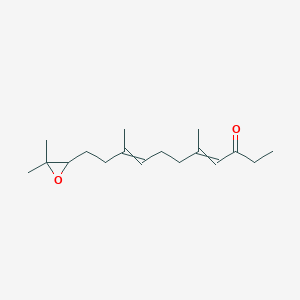

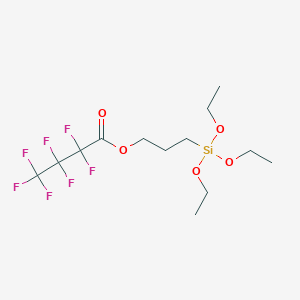
![tetracyclo[6.2.1.13,6.02,7]dodec-4-en-11-one](/img/structure/B14663841.png)
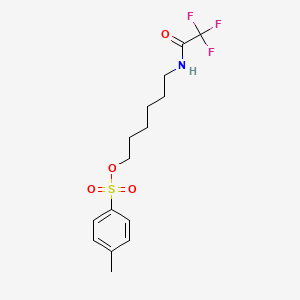
![N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine](/img/structure/B14663855.png)
![Dimethyl[(methylsulfanyl)methyl]sulfanium chloride](/img/structure/B14663863.png)
